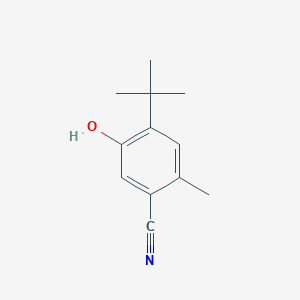

4-(Tert-butyl)-5-hydroxy-2-methylbenzonitrile

Description

Properties

Molecular Formula |

C12H15NO |

|---|---|

Molecular Weight |

189.25 g/mol |

IUPAC Name |

4-tert-butyl-5-hydroxy-2-methylbenzonitrile |

InChI |

InChI=1S/C12H15NO/c1-8-5-10(12(2,3)4)11(14)6-9(8)7-13/h5-6,14H,1-4H3 |

InChI Key |

DRQZXGHMFYIHMO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1C#N)O)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Tert-butyl)-5-hydroxy-2-methylbenzonitrile typically involves the following steps:

Starting Materials: The synthesis begins with a suitable benzene derivative that has the desired substituents in place.

Nitrile Introduction: The nitrile group can be introduced through a reaction such as the Sandmeyer reaction, where an aryl diazonium salt is converted to an aryl nitrile using copper(I) cyanide.

Hydroxylation: The hydroxyl group can be introduced via hydroxylation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.

Alkylation: The tert-butyl and methyl groups can be introduced through Friedel-Crafts alkylation reactions, using tert-butyl chloride and methyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as ensuring the process is cost-effective and environmentally friendly. Continuous flow reactors and other advanced techniques may be employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

4-(Tert-butyl)-5-hydroxy-2-methylbenzonitrile can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.

Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the tert-butyl and methyl groups can direct incoming electrophiles to specific positions on the ring.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.

Substitution: Electrophiles like bromine or nitric acid in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Conversion of the hydroxyl group to a carbonyl group, forming a ketone or aldehyde.

Reduction: Conversion of the nitrile group to a primary amine.

Substitution: Introduction of new substituents on the aromatic ring, depending on the electrophile used.

Scientific Research Applications

4-(Tert-butyl)-5-hydroxy-2-methylbenzonitrile has several applications in scientific research:

Chemistry: It can be used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding studies due to its functional groups.

Industry: Used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 4-(Tert-butyl)-5-hydroxy-2-methylbenzonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxyl and nitrile groups can form hydrogen bonds or other interactions with target molecules, influencing their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 3-tert-Butyl-4-hydroxy-benzonitrile

- Structure: The isomer 3-tert-butyl-4-hydroxy-benzonitrile (C₁₁H₁₃NO, molecular weight: 205.3 g/mol) has tert-butyl and hydroxyl groups at C3 and C4, respectively.

- Properties :

- Reduced steric hindrance compared to the target compound due to the absence of a methyl group.

- Lower molecular weight and altered electronic effects: the hydroxyl group at C4 may enhance resonance stabilization of the aromatic ring compared to C5 in the target compound.

- Applications: Limited data on biological activity, but structural analogs are explored in antioxidant and enzyme modulation studies .

Benzonitriles with Heterocyclic Moieties

- Example : 4-[3-(4-Hydroxybutyl)-4,4-dimethyl-5-oxo-2-thioxoimidazolidin-1-yl]-2-(trifluoromethyl)benzonitrile (C₁₇H₁₈F₃N₃O₂S, molecular weight: 385.4 g/mol) :

- Structure : Combines a benzonitrile core with a thioxoimidazolidin heterocycle and trifluoromethyl group.

- Properties :

- Increased molecular complexity and polarity due to the trifluoromethyl and sulfur-containing groups.

- Enhanced metabolic stability compared to the target compound, as thioether and fluorinated groups resist oxidation.

- Applications : Used as a medical intermediate, highlighting the role of benzonitriles in drug discovery.

Benzonitriles with Sulfonyl and Pyridinyl Groups

- Example : 4-(5-(Methylsulfonyl)pyridin-3-yl)benzonitrile (synthesized via Suzuki coupling ):

- Structure : Features a pyridinylsulfonyl group attached to the benzonitrile core.

- Properties :

- High polarity and solubility in aqueous media due to the sulfonyl group.

- The electron-withdrawing sulfonyl group deactivates the aromatic ring, reducing reactivity toward electrophilic substitution compared to the target compound. Applications: Potential use in kinase inhibitors or as a building block for bioactive molecules.

Stability and Reactivity

- 4-(Tert-butyl)-5-hydroxy-2-methylbenzonitrile: The hydroxyl group may render it susceptible to oxidation or conjugation reactions (e.g., glucuronidation), similar to BHA derivatives . Tert-butyl groups generally improve stability in non-polar environments but may degrade under acidic conditions (e.g., simulated gastric fluid) .

- Contrast with Sulfonamide Analogs : Compounds like 4-tert-butylbenzenesulfonamide exhibit higher hydrolytic stability due to the sulfonamide group’s resistance to enzymatic cleavage .

Solubility and Lipophilicity

- Comparison :

Data Tables

Table 1: Structural and Physicochemical Comparison

Biological Activity

4-(Tert-butyl)-5-hydroxy-2-methylbenzonitrile is a compound that has garnered attention in recent years for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a tert-butyl group, a hydroxyl group, and a benzonitrile moiety, which contribute to its unique biological activities.

Anticancer Properties

Recent studies have investigated the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including:

- MCF-7 (Breast Cancer)

- HCT-116 (Colon Cancer)

- A549 (Lung Cancer)

Table 1 summarizes the IC50 values observed in these studies:

These results indicate that the compound exhibits dose-dependent cytotoxicity, suggesting its potential as an anticancer agent.

The mechanism by which this compound exerts its effects appears to involve the induction of apoptosis in cancer cells. Flow cytometry analyses revealed increased annexin V binding and caspase activation, indicating that the compound triggers programmed cell death pathways.

Study on Apoptosis Induction

A notable study evaluated the apoptosis-inducing effects of this compound on MCF-7 cells. The findings showed:

- Increased levels of cleaved PARP : A marker for apoptosis.

- Alterations in mitochondrial membrane potential : Indicating mitochondrial involvement in the apoptosis pathway.

These results support the notion that this compound may serve as a lead candidate for further development in cancer therapeutics.

In Vivo Studies

In vivo studies using mouse models have also been conducted to assess the therapeutic efficacy of this compound. Preliminary results indicated a reduction in tumor growth rates when administered alongside standard chemotherapy agents, suggesting a synergistic effect.

Toxicity Profile

While exploring the biological activity of this compound, it is crucial to consider its toxicity profile. Studies have shown that at therapeutic doses, the compound exhibits low toxicity towards normal cells, with minimal side effects observed in animal models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.